molecular formula C26H24O8 B5196257 Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate

Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate

Cat. No.: B5196257
M. Wt: 464.5 g/mol
InChI Key: QINCHHVNVLTEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate is a complex organic compound with a molecular formula of C24H22O8. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, oxoethoxy, phenoxy, and acetyl groups. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Intermediate 1: Reacting 4-phenylphenol with acetic anhydride in the presence of a catalyst to form 4-phenylphenyl acetate.

    Preparation of Intermediate 2: Reacting Intermediate 1 with 3-(2-methoxy-2-oxoethoxy)phenol under specific conditions to form the desired intermediate.

    Final Step: Esterification of Intermediate 2 with methyl chloroacetate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phenoxy and acetyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy and acetyl derivatives.

Scientific Research Applications

Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It can interact with receptors, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
  • Methyl 3-(2-methoxy-2-oxoethyl)thio propionate
  • Ethanol, 2-methoxy-, acetate

Uniqueness

Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications in various research fields.

Properties

IUPAC Name

methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O8/c1-30-25(28)16-33-21-12-13-22(24(14-21)34-17-26(29)31-2)23(27)15-32-20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINCHHVNVLTEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.